rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of cyclopropyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to form the desired amine hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or other reduced forms.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but differs in overall structure and properties.
Cyclopropylmethanamine: Similar in structure but lacks the additional cyclopropyl group.
Cyclopropylcarbinol: Contains the cyclopropyl group but differs in functional groups.
Uniqueness
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans is unique due to its specific arrangement of cyclopropyl groups and amine functionality, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
[(1R,2S)-2-cyclopropylcyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-6-3-7(6)5-1-2-5;/h5-7H,1-4,8H2;1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQRJHUBVRRXJL-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.